Ethyl 3-fluoro-2-(methylamino)benzoate
Description
Ethyl 3-fluoro-2-(methylamino)benzoate is an aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at position 3 and a methylamino group (-NHCH₃) at position 2. Its molecular formula is C₁₀H₁₁FNO₂, and it has a molecular weight of 196.20 g/mol (derived from similar structures in and ). This compound is of interest in medicinal chemistry and materials science due to the synergistic effects of its electron-withdrawing fluorine and electron-donating methylamino groups, which influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 3-fluoro-2-(methylamino)benzoate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)7-5-4-6-8(11)9(7)12-2/h4-6,12H,3H2,1-2H3 |
InChI Key |
SGNQKSJVCUSBCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)F)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
To contextualize its properties, Ethyl 3-fluoro-2-(methylamino)benzoate is compared to structurally related benzoate esters, focusing on substituent effects, applications, and physicochemical behavior.
Structural Analogues
Ethyl 3-Fluoro-2-Methylbenzoate (CAS 114312-57-1)
- Structure: Differs by replacing the methylamino group with a methyl group at position 2.
- Molecular Formula : C₁₀H₁₁FO₂ ().
- Key Differences: Reactivity: The absence of the amino group reduces hydrogen-bonding capacity and basicity.
Ethyl 4-(Dimethylamino)benzoate
- Structure: A dimethylamino group (-N(CH₃)₂) at position 4 instead of 3-fluoro-2-(methylamino).
- Key Findings: Reactivity: Exhibits higher reactivity in polymerization initiator systems compared to methacrylate-based amines, achieving a 15–20% higher degree of conversion in resin cements (). Stability: Less influenced by co-initiators like diphenyliodonium hexafluorophosphate (DPI), suggesting steric and electronic effects from the dimethylamino group ().
Methyl 4-Azido-5-(benzylthio)-3-fluoro-2-((2-fluorophenyl)amino)benzoate
- Structure: Complex substituents, including azido, benzylthio, and fluorophenylamino groups ().
- Applications : Demonstrated antitumor activity via dual inhibition of MEK and Pim-1 kinases ().
- Synthesis : Requires multi-step reactions with NaN₃ and halogenated intermediates, contrasting with simpler esterification routes for the target compound.
Functional Group Influence
Fluorine Substitution
- Electron Effects: Fluorine at position 3 enhances electrophilicity of the aromatic ring, increasing resistance to metabolic degradation compared to non-fluorinated analogues (e.g., Ethyl 2-(methylamino)benzoate).
Amino Group Variations
- Methylamino (-NHCH₃) vs. Dimethylamino (-N(CH₃)₂): Basicity: Methylamino (pKa ~9–10) is less basic than dimethylamino (pKa ~10–11), affecting protonation in biological environments. Hydrogen Bonding: Methylamino supports stronger hydrogen bonding than dimethylamino, influencing molecular interactions in drug-receptor binding ().
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